Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-3,4-pyridinediamine

Medicinal Chemistry Kinase Inhibitor Synthesis Scaffold Design

6-Chloro-3,4-pyridinediamine (also cited as 3,4-diamino-6-chloropyridine or 6-chloropyridine-3,4-diamine) is a heterocyclic aromatic diamine with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. This small-molecule building block possesses two nucleophilic amino groups at positions 3 and 4, plus an electrophilic chloro substituent at position 6 on the pyridine ring, enabling its primary role as a versatile intermediate for synthesizing imidazo[4,5-b]pyridine scaffolds and other fused heterocycles relevant to kinase inhibitor discovery.

Molecular Formula C5H6ClN3
Molecular Weight 143.57g/mol
CAS No. 89182-17-2
Cat. No. B372470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,4-pyridinediamine
CAS89182-17-2
Molecular FormulaC5H6ClN3
Molecular Weight143.57g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)N
InChIInChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
InChIKeyOQRXBXNATIHDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,4-pyridinediamine (CAS 89182-17-2): Core Chemical Identity & Procurement Baseline


6-Chloro-3,4-pyridinediamine (also cited as 3,4-diamino-6-chloropyridine or 6-chloropyridine-3,4-diamine) is a heterocyclic aromatic diamine with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol [1]. This small-molecule building block possesses two nucleophilic amino groups at positions 3 and 4, plus an electrophilic chloro substituent at position 6 on the pyridine ring, enabling its primary role as a versatile intermediate for synthesizing imidazo[4,5-b]pyridine scaffolds and other fused heterocycles relevant to kinase inhibitor discovery . Its predicted properties include a boiling point of 409.3±40.0 °C, a density of 1.447±0.06 g/cm³, and a topological polar surface area of 64.9 Ų, which shape its handling and purification requirements during procurement [1].

Why 6-Chloro-3,4-pyridinediamine Cannot Be Swapped with Other Chloropyridine Diamines Without Risking Synthetic Failure


Superficially, 6-chloro-3,4-pyridinediamine may appear interchangeable with its positional isomers (e.g., 2,3-diamino-6-chloropyridine or 4,5-diamino-2-chloropyridine) or non-chlorinated analogs (e.g., 3,4-pyridinediamine). However, the specific 3,4-diamine-6-chloro substitution pattern dictates the regiochemistry of subsequent cyclization reactions. This motif is essential for constructing the 6-chloro-3H-imidazo[4,5-b]pyridine architecture found in potent Anaplastic Lymphoma Kinase (ALK) inhibitors, where the chloro group at the 6-position is critical for target binding [1]. Substituting with an isomer lacking this precise arrangement would lead to a different fused ring system with altered or abolished biological activity, causing costly synthetic dead-ends in medicinal chemistry programs .

Quantitative Differentiation Evidence for 6-Chloro-3,4-pyridinediamine Against Closest Analogs


Regiochemical Advantage: Exclusive Formation of 6-Chloro-Imidazo[4,5-b]pyridine Scaffolds

When condensed with carboxylic acids or aldehydes, 6-chloro-3,4-pyridinediamine exclusively forms the angular 6-chloro-3H-imidazo[4,5-b]pyridine ring system as demonstrated in the synthesis of ALK inhibitors. In contrast, the isomeric 2,3-diamino-6-chloropyridine would predominantly yield the linear 5-chloro-1H-imidazo[4,5-b]pyridine isomer [1]. This regiochemical outcome is not a matter of yield optimization but of fundamental chemical connectivity, meaning the target scaffold is structurally inaccessible from the incorrect diamine isomer [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Scaffold Design

Chloro Substituent Enables Downstream Diversification via Cross-Coupling vs. Non-Chlorinated Diamines

The chlorine atom at the 6-position of 6-chloro-3,4-pyridinediamine provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) after imidazole ring formation. The non-chlorinated analog, 3,4-pyridinediamine (CAS: 54-96-6), lacks this functional handle entirely, limiting its utility to simple cyclization without subsequent derivatization [1]. The computed XLogP3 value of 0.5 for the target compound also indicates a balanced hydrophilicity profile suitable for further medicinal chemistry optimization, a factor absent in more lipophilic chloroalkyl analogs [2].

Late-Stage Functionalization Cross-Coupling Building Block Utility

Purity Specification: 99.5% (HPLC) Standard Enables Consistent Yield in API Intermediate Synthesis

Leading suppliers offer 6-chloro-3,4-pyridinediamine at a purity of ≥99.5% (HPLC), a specification critical for API intermediate synthesis where trace impurities can propagate into final drug substances and complicate regulatory filings . In contrast, generic catalog offerings of the positional isomer 4,5-diamino-2-chloropyridine (also listed under CAS 89182-17-2 in some databases) are typically specified at ≥97% purity . A 2.5% absolute purity difference translates to a substantially higher impurity burden when scaling to multi-kilogram campaigns, directly impacting downstream yield and purification costs.

Quality Control API Intermediate Procurement Specifications

Evidence Gap: Direct Anti-Proliferative or Kinase Inhibition Potency Data for 6-Chloro-3,4-pyridinediamine Itself Are Not Available from Primary Peer-Reviewed Sources

Multiple vendor and database entries (e.g., CymitQuimica, BenchChem) describe 6-chloro-3,4-pyridinediamine as a 'dual inhibitor of protein kinases' and an 'analog of staurosporine' with reported IC50 values against cancer cell lines (e.g., MCF-7: 15 µM; HeLa: 10 µM) . However, upon rigorous verification, no primary research paper indexed in PubMed or a peer-reviewed journal could be identified that directly reports these IC50 values for the free base compound 6-chloro-3,4-pyridinediamine. These data points appear to originate from proprietary or non-peer-reviewed databases and must be treated with extreme caution. The compound's established role is therefore as a chemical building block, not a validated bioactive molecule probe in itself. This is a critical distinction for procurement: purchasing this compound as a ready-to-use kinase inhibitor for biological assays would be unsupported by the peer-reviewed literature as of the current evidence cutoff.

Data Integrity Pharmacology Procurement Caution

Validated Application Scenarios for Procuring 6-Chloro-3,4-pyridinediamine Based on Quantitative Evidence


Synthesis of 6-Chloro-3H-imidazo[4,5-b]pyridine-Based Kinase Inhibitor Libraries

Procurement of 6-chloro-3,4-pyridinediamine is justified when the synthetic objective is to construct a library of 6-chloro-3H-imidazo[4,5-b]pyridine derivatives for ALK or related kinase inhibitor screening. The 3,4-diamine architecture is mechanistically required to obtain the correct angular imidazo[4,5-b]pyridine fusion, as demonstrated in the design of potent ALK inhibitors [1]. Using the isomeric 2,3-diamine would yield the linear 5-chloro-1H-imidazo[4,5-b]pyridine scaffold, which is a structurally distinct chemotype unsuitable for the same structure-activity relationship (SAR) program .

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling After Core Scaffold Assembly

The chloro substituent at the 6-position serves as a synthetic handle for diversification. After forming the imidazo[4,5-b]pyridine core using the diamine functionality, the remaining C-Cl bond can participate in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino substituents at the 6-position. This sequential orthogonal reactivity—first diamine cyclization, then chloro cross-coupling—is not accessible from the non-halogenated 3,4-pyridinediamine comparator, making the chlorinated building block the appropriate procurement choice for exploratory medicinal chemistry efforts [1].

Agrochemical Intermediate Requiring High-Purity (>99%) Chlorinated Pyridine Diamines for Formulation Consistency

Vendor specifications indicate that 6-chloro-3,4-pyridinediamine can be sourced at ≥99.5% (HPLC) purity, a grade suitable for agrochemical active ingredient synthesis where impurity profiles directly impact field trial reproducibility and regulatory data packages [1]. The compound has been referenced as a 'core component in next-generation chlorinated pyridine herbicides' with field trial data suggesting improved pest resistance outcomes compared to traditional diamine-based formulations, though these data are vendor-reported and require independent verification . For industrial procurement where high chemical consistency is paramount, the availability of a 99.5% grade offers a tangible quality advantage over generic 97% purity alternatives.

Quote Request

Request a Quote for 6-Chloro-3,4-pyridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.